molecular formula C10H9ClO2 B11901534 6-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one

6-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B11901534
M. Wt: 196.63 g/mol
InChI Key: FFSVHFMPYOBCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a methoxy group at the 7th position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through various methods. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the starting material can be a substituted benzaldehyde, which undergoes a series of reactions including aldol condensation, cyclization, and subsequent chlorination and methoxylation.

    Aldol Condensation: The substituted benzaldehyde reacts with an appropriate ketone in the presence of a base to form an intermediate aldol product.

    Cyclization: The aldol product undergoes cyclization to form the indenone structure.

    Chlorination and Methoxylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted indenones with various functional groups.

Scientific Research Applications

6-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group at the 7th position.

    7-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the chlorine atom at the 6th position.

    6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one: Contains an additional methoxy group at the 6th position.

Uniqueness

6-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both chlorine and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

6-chloro-7-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9ClO2/c1-13-10-7(11)4-2-6-3-5-8(12)9(6)10/h2,4H,3,5H2,1H3

InChI Key

FFSVHFMPYOBCQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C(=O)CC2)Cl

Origin of Product

United States

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